molecular formula C12H17N3O B13002520 1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B13002520
M. Wt: 219.28 g/mol
InChI Key: RBSRRHHAYYGQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazepines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an appropriate amine, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored as a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one include other diazepines and pyridine derivatives. Examples include:

Uniqueness

What sets this compound apart is its unique structure, which combines the diazepine and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-(2-methylpropyl)-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C12H17N3O/c1-9(2)8-15-6-4-12(16)14-10-7-13-5-3-11(10)15/h3,5,7,9H,4,6,8H2,1-2H3,(H,14,16)

InChI Key

RBSRRHHAYYGQLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(=O)NC2=C1C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.